3-Fluoro-4-(trifluoromethoxy)phenylacetylene
CAS No.: 912617-68-6
Cat. No.: VC2373663
Molecular Formula: C9H4F4O
Molecular Weight: 204.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912617-68-6 |
|---|---|
| Molecular Formula | C9H4F4O |
| Molecular Weight | 204.12 g/mol |
| IUPAC Name | 4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
| Standard InChI Key | MTPNHEDDMZRILD-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)OC(F)(F)F)F |
| Canonical SMILES | C#CC1=CC(=C(C=C1)OC(F)(F)F)F |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Identity
The compound's essential chemical identity parameters are summarized in Table 1, providing a comprehensive overview of the molecule's basic characteristics.
Table 1: Basic Chemical Information of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
| Parameter | Value |
|---|---|
| CAS Number | 912617-68-6 |
| IUPAC Name | 4-ethynyl-2-fluoro-1-(trifluoromethoxy)benzene |
| Molecular Formula | C₉H₄F₄O |
| Molecular Weight | 204.12 g/mol |
| InChI | InChI=1S/C9H4F4O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
| InChIKey | MTPNHEDDMZRILD-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)OC(F)(F)F)F |
| PubChem CID | 16218253 |
The compound contains 14 atoms in total, including 9 carbon atoms, 4 fluorine atoms, 1 oxygen atom, and 4 hydrogen atoms . Its structure features a benzene ring with specific substitution patterns that influence its chemical behavior and potential applications.
Structural Characteristics and Molecular Features
3-Fluoro-4-(trifluoromethoxy)phenylacetylene contains several key structural elements:
-
A benzene ring core
-
An ethynyl (acetylene) group (−C≡CH) at position 4
-
A fluorine atom at position 3
-
A trifluoromethoxy group (−OCF₃) at position 4
This arrangement of functional groups creates a molecule with unique electronic properties. The presence of the trifluoromethoxy group imparts significant electron-withdrawing character, while the acetylene group provides a site for potential synthetic modifications through various coupling reactions .
The molecule has 5 hydrogen bond acceptors and 2 rotatable bonds, with a topological polar surface area of 9.2 Ų . These characteristics influence its intermolecular interactions and potential biological activities.
Physical Properties
The physical properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene are crucial for understanding its behavior in various conditions and applications. Table 2 summarizes these properties.
Table 2: Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
| Property | Value |
|---|---|
| Physical State at 25°C | Liquid |
| Density | 1.279 g/mL at 25°C |
| Refractive Index | n 20/D 1.443 |
| Melting Point | 40°C |
| Flash Point | 40°C |
| Complexity Value | 239 |
These physical properties indicate that 3-Fluoro-4-(trifluoromethoxy)phenylacetylene is a moderately dense liquid at room temperature with a relatively low melting point . The flash point of 40°C classifies it as a flammable liquid, which has important implications for its handling and storage .
Applications and Research Developments
Synthetic Applications
3-Fluoro-4-(trifluoromethoxy)phenylacetylene serves as a valuable building block in organic synthesis due to its unique structural features. The terminal acetylene group makes it particularly useful in various coupling reactions, including:
-
Sonogashira coupling reactions for carbon-carbon bond formation
-
Click chemistry for triazole formation
-
Synthesis of more complex fluorinated compounds
The compound has been utilized in the synthesis of various derivatives, some of which have demonstrated promising biological activities. The inclusion of fluorine atoms and the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the resulting molecules, making them potentially valuable in pharmaceutical development.
| Parameter | Specification |
|---|---|
| Typical Purity | 97-98% |
| Storage Recommendation | Refrigerator (2-8°C) |
| Physical Form | Liquid |
| Packaging | Typically available in quantities from 250 mg to 5 g |
| Suppliers | Apollo Scientific, Sigma-Aldrich, VWR, MolCore BioPharmatech, Alfa Chemistry |
Commercial products typically have a purity of at least 97%, making them suitable for research and synthetic applications . The compound is generally supplied in small quantities, reflecting its specialized research applications rather than industrial-scale usage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume